![molecular formula C11H14OS B2703618 1-[2-(Ethylsulfanyl)phenyl]propan-2-one CAS No. 2126161-27-9](/img/structure/B2703618.png)
1-[2-(Ethylsulfanyl)phenyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(Ethylsulfanyl)phenyl]propan-2-one” is a chemical compound with the CAS Number: 2126161-27-9 . It has a molecular weight of 194.3 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-(ethylthio)phenyl)propan-2-one . The InChI code for this compound is 1S/C11H14OS/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,3,8H2,1-2H3 .Scientific Research Applications
X-ray Structures and Computational Studies
A study by Nycz et al. (2011) involved characterizing various cathinones, including 1-[2-(Ethylsulfanyl)phenyl]propan-2-one, through methods like FTIR, UV–Vis, and NMR spectroscopy, as well as X-ray diffraction. This research provides insight into the molecular structure and properties of such compounds, which is essential for understanding their potential applications in scientific research (Nycz et al., 2011).
Facile Synthesis of Novel Compounds
Devi and Perumal (2007) developed a one-pot, four-component reaction process that involves this compound. This process leads to the synthesis of new compounds, demonstrating the chemical's utility in facilitating complex organic reactions (Devi & Perumal, 2007).
Synthesis of Furans and Cyclopentenones
Watterson et al. (2003) explored the use of a related compound, 2,3-dibromo-1-(phenylsulfonyl)-1-propene, in the synthesis of furans and cyclopentenones. This research highlights the potential for derivatives of this compound in synthesizing important organic molecules (Watterson et al., 2003).
Lipase-Mediated Kinetic Resolution
Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the use of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound similar to this compound, in lipase-mediated kinetic resolution. This process was used to achieve high enantiomeric purity, showcasing the potential for scientific research in stereoselective synthesis (Shimizu, Sugiyama & Fujisawa, 1996).
Stereoselective Glycosylations
Kim, Yang, Park, and Boons (2005) used a derivative, (1S)-phenyl-2-(phenylsulfanyl)ethyl, in the synthesis of oligosaccharides. This approach shows the potential for using derivatives of this compound in the stereoselective formation of complex biomolecules like oligosaccharides (Kim, Yang, Park & Boons, 2005).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers I found a paper titled “Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines” which might be relevant . The paper discusses the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Properties
IUPAC Name |
1-(2-ethylsulfanylphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJQOTSCNOPKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2703538.png)
![Ethyl 4-[(6-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2703539.png)

![4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703541.png)
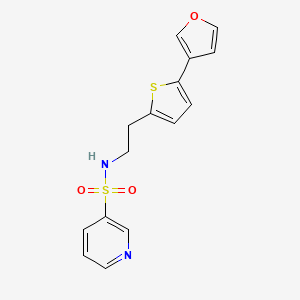
![2-(3-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2703543.png)
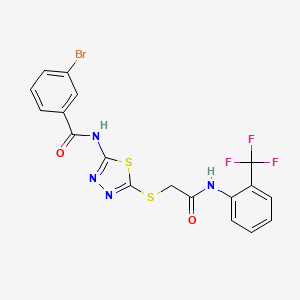
![2-Chloro-N-[4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2703546.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2703547.png)
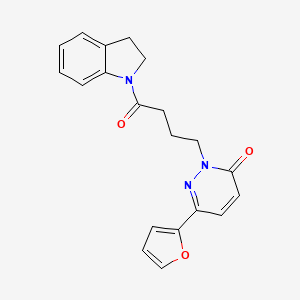
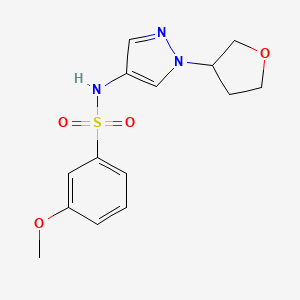
![7-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2703554.png)
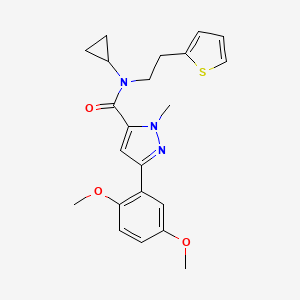
![3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2703558.png)
